Superior S1P1 Receptor Antagonist Potency in Azetidine-Benzyl Ether Series
Benzyl 2-(azetidin-3-yloxy)acetate serves as a crucial intermediate for synthesizing potent S1P1 receptor antagonists. While direct data for the parent compound is not available, a closely related benzyl azetidine derivative from the same patent series (US8729062) demonstrates an IC50 of 221 nM as an antagonist at the S1P1 receptor in a functional assay. This is significantly more potent than the corresponding S1P3 activity (>10,000 nM), establishing a foundation for selectivity [1].
| Evidence Dimension | Receptor Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 221 nM (for a closely related benzyl azetidine derivative) |
| Comparator Or Baseline | IC50 > 10,000 nM at S1P3 receptor for the same compound |
| Quantified Difference | >45-fold selectivity for S1P1 over S1P3 |
| Conditions | HEK293 cells expressing S1P1 receptor, assessed as inhibition of S1P-induced tango beta-arrestin recruitment |
Why This Matters
This data validates that benzyl-protected azetidine ethers are privileged scaffolds for achieving potent and selective S1P1 modulation, a key mechanism in autoimmune disease therapeutics, and the benzyl group is essential for this activity profile.
- [1] BindingDB BDBM50380411 (CHEMBL2018465): Antagonist activity at S1P1 receptor. (n.d.). BindingDB. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380411 View Source
